molecular formula C9H6F4O2 B1316124 Methyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 220141-23-1

Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No. B1316124
M. Wt: 222.14 g/mol
InChI Key: BNUYNCHJMOWGOH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 220141-23-1 and a molecular formula of C9H6F4O2 . It is an ester .


Molecular Structure Analysis

The molecular structure of Methyl 4-fluoro-2-(trifluoromethyl)benzoate is represented by the InChI code: 1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 .

It is in physical form . The compound has a molecular weight of 222.14 .

Scientific Research Applications

Metabolic Studies

Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its related compounds have been studied for their metabolic properties. For instance, Ghauri et al. (1992) investigated the metabolism of substituted benzoic acids, including 4-fluoro-2-trifluoromethyl benzoic acid, in rats. They found that phase II glucuronidation or glycine conjugation reactions were dominant in metabolizing these compounds (Ghauri et al., 1992).

Structural Analysis

Li et al. (2005) explored the structures of various trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. Their analysis provided insights into molecular interactions and structural properties of these compounds (Li et al., 2005).

Photopolymerization

Research by Avci et al. (1996) on photopolymerization of various benzoate ester derivatives, including 4-fluoro-, 4-trifluoromethyl-, and other benzoate esters, showed these compounds' potential for rapid photocure in thin film and coating applications (Avci et al., 1996).

Molecular Crystallization

Burns and Hagaman (1993) studied compounds like methyl 4-(fluorocarbonyl)benzoate, examining their crystalline structures and intermolecular interactions (Burns & Hagaman, 1993).

Safety And Hazards

The safety information for Methyl 4-fluoro-2-(trifluoromethyl)benzoate indicates that it has a GHS07 pictogram and a signal word of warning . The hazard statements include H315, H319, and H335 . Precautionary statements and an MSDS are also available .

properties

IUPAC Name

methyl 4-fluoro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUYNCHJMOWGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573868
Record name Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2-(trifluoromethyl)benzoate

CAS RN

220141-23-1
Record name Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in MeOH were added concentrated sulfuric acid at 0° C. The reaction mixture was heated and refluxed for 2 days. The reaction mixture was concentrated under reduced pressure and the residue was diluted with EtOAc. The organic layer was washed with a saturated aqueous NaHCO3 solution, dried over MgSO4, and then concentrated under reduced pressure to obtain methyl 4-fluoro-2-(trifluoromethyl)benzoate as a colorless oily substance.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (2.02 g, 9.71 mmol, Aldrich) in methanol and chloroform (1:1, 32 ml) was added a 2 M TMS-diazomethane in ether (˜7 ml) in portions, over about 2 h, allowing the solution to cool down between additions. The solution was evaporated in vacuo and the residue dissolved in chloroform (˜20 ml). The solution was evaporated in vacuo to give methyl 4-fluoro-2-(trifluoromethyl)benzoate as a slightly yellow-brown liquid (2.07 g).
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Synthesis routes and methods IV

Procedure details

A suspension of 4-fluoro-2-trifluoromethylbenzoic acid (25.6 g, 123.0 mmol) in dichloromethane (250 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (11.3 mL, 129.5 mmol). After the gas evolution subsided, the reaction mixture was refluxed for an additional 15 minutes. The mixture was cooled and methanol (50 mL) was added. After stirring for 2 hrs, the reaction was concentrated, and the residue was partitioned between dichloromethane and water. The organic phase was washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, and evaporated to dryness to give 18.0 g of the title compound as a golden oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Tsukamoto, H Koshio, M Orita, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives were optimized to achieve potent agonistic activity, both in vitro and in vivo, for the …
Number of citations: 2 www.sciencedirect.com
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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